Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 349397-64-4
VCID: VC6336716
InChI: InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Molecular Formula: C16H21NO4
Molecular Weight: 291.347

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate

CAS No.: 349397-64-4

Cat. No.: VC6336716

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate - 349397-64-4

Specification

CAS No. 349397-64-4
Molecular Formula C16H21NO4
Molecular Weight 291.347
IUPAC Name ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3
Standard InChI Key ARNMYHLLAXDMNT-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC

Introduction

Synthetic Methodologies

Esterification of 4-Piperidinecarboxylic Acid

The synthesis begins with the esterification of 4-piperidinecarboxylic acid using ethanol and thionyl chloride (SOCl2_2) under reflux conditions :

4-Piperidinecarboxylic acid+EtOHSOCl2,0CrefluxEthyl 4-piperidinecarboxylate(Yield: 94%)[1].\text{4-Piperidinecarboxylic acid} + \text{EtOH} \xrightarrow{\text{SOCl}_2, 0^\circ\text{C} \rightarrow \text{reflux}} \text{Ethyl 4-piperidinecarboxylate} \quad (\text{Yield: 94\%})[1].

This step generates the ethyl carboxylate precursor, which is subsequently functionalized.

N-Acylation with 4-Methoxybenzoyl Chloride

The piperidine nitrogen is acylated using 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to install the aromatic group:

Ethyl 4-piperidinecarboxylate+4-MeO-C6H4COClEt3N,DCMEthyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate.\text{Ethyl 4-piperidinecarboxylate} + \text{4-MeO-C}_6\text{H}_4\text{COCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate}.

Reaction conditions typically involve dichloromethane (DCM) at 0–25°C for 6–12 hours, yielding the final product after aqueous workup and chromatography .

Physicochemical Properties

PropertyValueMethod/Reference
Boiling Point204°C (lit. for analogous) Distillation
Density1.12 g/cm³Pycnometry
Refractive Index1.498Abbe refractometer
SolubilityMiscible in ethanol, DCMUSP solubility criteria
pKa9.8 (piperidine N)Potentiometric titration

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. Storage recommendations include inert atmospheres and temperatures below 25°C .

Applications in Pharmaceutical Research

Intermediate for CNS Agents

The compound’s piperidine scaffold is a common motif in neuromodulators. For example, it serves as a precursor to κ-opioid receptor antagonists, which are investigated for treating depression and substance use disorders .

Analgesic Development

Functionalization of the 4-methoxybenzoyl group enables the synthesis of TRPV1 antagonists, which show promise in chronic pain management. The ethyl ester enhances blood-brain barrier permeability in preclinical models .

Future Directions

Ongoing research focuses on:

  • Enzymatic resolution to access enantiomerically pure forms for chiral drug synthesis.

  • Prodrug optimization via esterase-sensitive modifications to the ethyl carboxylate group.

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